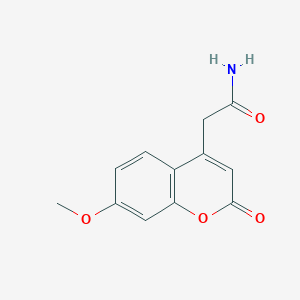

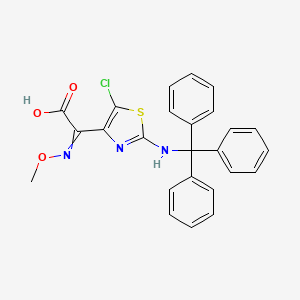

![molecular formula C18H30N2O5Si B14249711 3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine CAS No. 492452-95-6](/img/structure/B14249711.png)

3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine: is a synthetic nucleoside analog. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the 3’-hydroxyl group of 2’-deoxyuridine, and a prop-2-en-1-yl group attached to the 5-position of the uracil base. These modifications enhance the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine typically involves multiple steps:

Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of 2’-deoxyuridine is protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and a suitable solvent like dimethylformamide (DMF) or methylene chloride.

Alkylation at the 5-Position: The 5-position of the uracil base is alkylated with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, OsO4

Reducing Agents: LiAlH4, NaBH4

Deprotection Reagents: TBAF, acidic conditions (e.g., acetic acid/water mixture)

Major Products:

Oxidation Products: Oxidized derivatives of the prop-2-en-1-yl group

Reduction Products: Reduced forms of the uracil base or the prop-2-en-1-yl group

Deprotected Products: Free hydroxyl group at the 3’-position

Applications De Recherche Scientifique

Chemistry:

Protecting Group: The tert-butyl(dimethyl)silyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.

Biology:

Nucleoside Analog: This compound can be used as a nucleoside analog in studies involving DNA synthesis and repair mechanisms.

Medicine:

Antiviral Research: Modified nucleosides like 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine are investigated for their potential antiviral properties.

Industry:

Pharmaceutical Development: The compound’s stability and lipophilicity make it a candidate for drug development and formulation studies.

Mécanisme D'action

The mechanism of action of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. The presence of the tert-butyl(dimethyl)silyl group enhances the compound’s stability, while the prop-2-en-1-yl group may interact with specific molecular targets, potentially inhibiting viral replication or affecting cellular processes .

Comparaison Avec Des Composés Similaires

3’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar structure with a thymine base instead of uracil.

2’-Deoxy-5-prop-2-en-1-yluridine: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.

3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxyuridine: Lacks the prop-2-en-1-yl group, affecting its lipophilicity.

Uniqueness: 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine stands out due to the combined presence of the tert-butyl(dimethyl)silyl and prop-2-en-1-yl groups, which enhance its stability and lipophilicity, making it a versatile compound for various research applications .

Propriétés

Numéro CAS |

492452-95-6 |

|---|---|

Formule moléculaire |

C18H30N2O5Si |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C18H30N2O5Si/c1-7-8-12-10-20(17(23)19-16(12)22)15-9-13(14(11-21)24-15)25-26(5,6)18(2,3)4/h7,10,13-15,21H,1,8-9,11H2,2-6H3,(H,19,22,23)/t13-,14+,15+/m0/s1 |

Clé InChI |

XTDZFDYAGDZPKU-RRFJBIMHSA-N |

SMILES isomérique |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CC=C |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

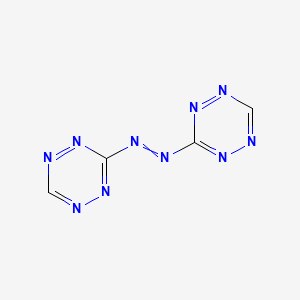

![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)

![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)

![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)

![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)

![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)

![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)

![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)